REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7].[C-:13]#[N:14].[K+]>CO>[C:13]([CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7])#[N:14] |f:1.2|
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Name
|
|
Quantity
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5.71 g
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Type
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reactant
|
Smiles
|
BrCC=1C=C(C(=O)OC)C=CC1
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Name
|
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
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Name
|
|
Quantity
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36 mL
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Type
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solvent
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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22 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was refluxed for about 16 h
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Duration
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16 h
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated
|
Type
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CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel
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Type
|
WASH
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Details
|
eluting first with hexane
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Type
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TEMPERATURE
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Details
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gradually increasing to 15% ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC=1C=C(C(=O)OC)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |